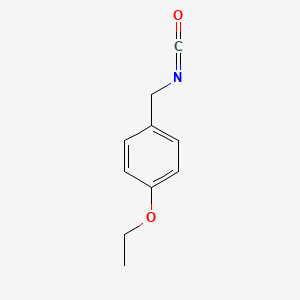![molecular formula C10H19NO3 B13618485 tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate can be synthesized through a reaction involving tert-butyl carbamate and an epoxide. One common method involves the use of thionyl chloride as a reagent to facilitate the reaction . The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the epoxide ring can be opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under mild to moderate temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can result in various substituted carbamates .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate is used as a building block in the synthesis of more complex molecules. It is particularly useful in the preparation of chiral intermediates and pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical pathways .
Medicine
In medicine, tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the synthesis of antiviral and anticancer agents .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, altering their function. This reactivity is harnessed in various applications, from enzyme inhibition to the modification of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate
- tert-Butyl 1-oxo-1-phenylhex-5-yn-2-ylcarbamate
Uniqueness
tert-Butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate is unique due to its specific structure, which combines an epoxide ring with a carbamate group. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in synthesis, research, and industry .
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(oxiran-2-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-7(5-8-6-13-8)11-9(12)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,12) |
Clave InChI |
OCWWJVGITPNGQB-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CO1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


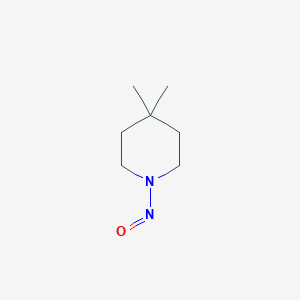
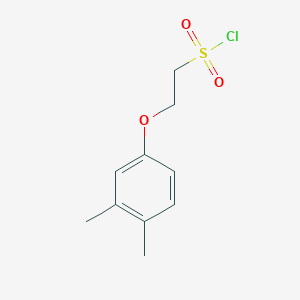
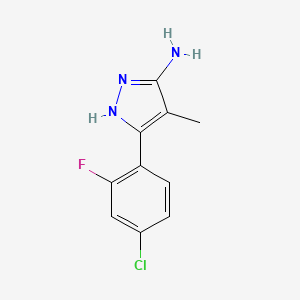
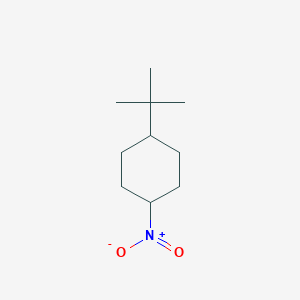
![(3S)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13618423.png)
![2-[2-(Propan-2-yloxy)phenyl]oxirane](/img/structure/B13618428.png)
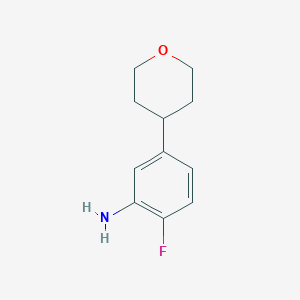
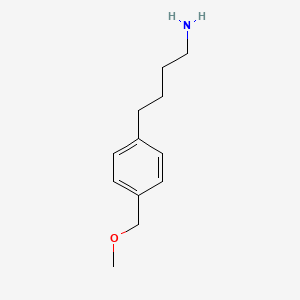
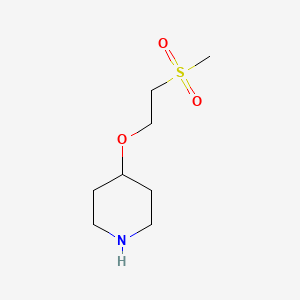
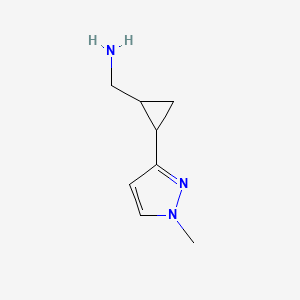
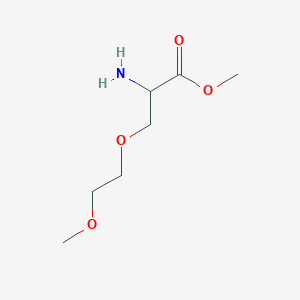
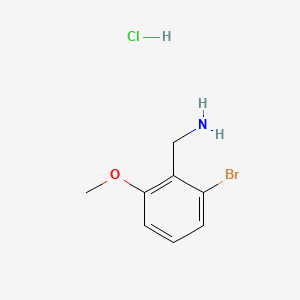
![Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
